2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 3-isopropoxy-4-nitro-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.
Major Products Formed
Reduction of the nitro group: Formation of 2-(3-isopropoxy-4-amino-1H-pyrazol-1-yl)ethanamine.
Substitution reactions: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the field of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of pyrazole derivatives and their interactions with various biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The nitro group may play a role in the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
3-isopropoxy-4-nitro-1H-pyrazole: A precursor in the synthesis of 2-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.
2-(3-isopropoxy-4-amino-1H-pyrazol-1-yl)ethanamine: A reduced form of the compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitro-3-propan-2-yloxypyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-6(2)15-8-7(12(13)14)5-11(10-8)4-3-9/h5-6H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSYYVIYZCNKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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